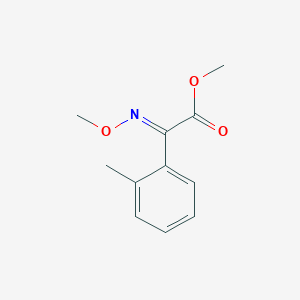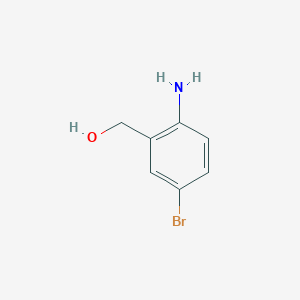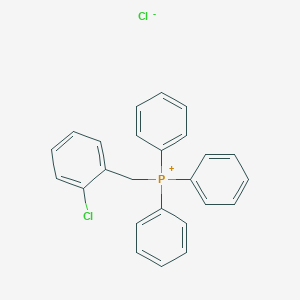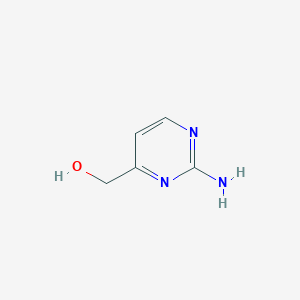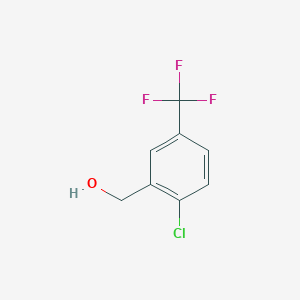
2-Chlor-5-(Trifluormethyl)benzylalcohol
Übersicht
Beschreibung
2-Chloro-5-(trifluoromethyl)benzyl alcohol is an organic compound with the molecular formula C8H6ClF3O. It is characterized by the presence of a chloro group, a trifluoromethyl group, and a benzyl alcohol moiety. This compound is used in various chemical synthesis processes and has applications in different scientific fields.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-(trifluoromethyl)benzyl alcohol has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a substrate for investigating metabolic pathways.
Medicine: It serves as a building block for the synthesis of potential drug candidates with biological activity.
Wirkmechanismus
Target of Action
The primary target of 2-Chloro-5-(trifluoromethyl)benzyl alcohol is the respiratory system
Mode of Action
It’s known that benzylic halides, a group to which this compound belongs, typically react viaSN1 or SN2 pathways , depending on their substitution . These reactions involve the formation of a carbocation, which is resonance-stabilized in the case of the SN1 pathway .
Result of Action
Safety data sheets indicate that exposure to this compound can cause skin and eye irritation, and it may have toxic effects if ingested .
Action Environment
The action, efficacy, and stability of 2-Chloro-5-(trifluoromethyl)benzyl alcohol can be influenced by various environmental factors. For instance, its stability might be affected by temperature and pH . Additionally, its efficacy could be influenced by the presence of other compounds or the physiological state of the organism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Chloro-5-(trifluoromethyl)benzyl alcohol can be synthesized through several methods. One common approach involves the reaction of 2-chloro-5-(trifluoromethyl)benzaldehyde with a reducing agent such as sodium borohydride. The reaction typically takes place in an alcohol solvent like methanol or ethanol under mild conditions .
Industrial Production Methods
Industrial production of 2-chloro-5-(trifluoromethyl)benzyl alcohol often involves large-scale reduction processes using efficient and cost-effective reducing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-5-(trifluoromethyl)benzyl alcohol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-chloro-5-(trifluoromethyl)benzaldehyde using oxidizing agents like pyridinium chlorochromate.
Reduction: The compound can be further reduced to form 2-chloro-5-(trifluoromethyl)benzylamine using reducing agents such as lithium aluminum hydride.
Substitution: It can participate in nucleophilic substitution reactions where the chloro group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: 2-Chloro-5-(trifluoromethyl)benzaldehyde.
Reduction: 2-Chloro-5-(trifluoromethyl)benzylamine.
Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Chlorobenzyl alcohol
- 3-Chlorobenzyl alcohol
- 2-Bromobenzyl alcohol
- 3,5-Dichlorobenzoic acid
- 2-Bromobenzoic acid
Uniqueness
2-Chloro-5-(trifluoromethyl)benzyl alcohol is unique due to the presence of both chloro and trifluoromethyl groups, which impart distinct chemical and physical properties. The trifluoromethyl group enhances the compound’s stability and lipophilicity, making it more suitable for certain applications compared to its analogs .
Eigenschaften
IUPAC Name |
[2-chloro-5-(trifluoromethyl)phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClF3O/c9-7-2-1-6(8(10,11)12)3-5(7)4-13/h1-3,13H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKMDPQNERMQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClF3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80380776 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64372-62-9 | |
| Record name | [2-Chloro-5-(trifluoromethyl)phenyl]methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80380776 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLORO-5-(TRIFLUOROMETHYL)BENZYLALCOHOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Chloro-5-(trifluoromethyl)benzyl alcohol | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M7QR87GA2H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-Methyl 2-(methoxyimino)-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B151025.png)


